molecular formula C13H12ClF3N2O3 B2386639 5-acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1005264-51-6

5-acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No. B2386639
CAS RN: 1005264-51-6
M. Wt: 336.7
InChI Key: DBQNEWHUHBLPIW-UHFFFAOYSA-N
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Description

5-acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C13H12ClF3N2O3 and its molecular weight is 336.7. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Analysis

Research into similar compounds, such as 6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-2-(3-(trifluoromethylthio)phenylamino)-3,6-dihydropyrimidin-1-ium chloride, has focused on their polymorphism and the energetics associated with their crystal packing. Single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations have been used to analyze intermolecular interactions and their energy contributions in the crystal structures of these compounds. Such studies are crucial for understanding the solid-state properties and stability of potential pharmaceutical ingredients (Panini et al., 2014).

Synthesis and Antimicrobial Activity

The compound has been used as a precursor in the synthesis of pyridothienopyrimidines and pyridothienotriazines, which exhibit antimicrobial activities. For instance, reactions of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with triethyl orthoformate or nitrous acid yielded pyrimidinones and triazinones, respectively, demonstrating the compound's role in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Structural Analysis and Potential Medicinal Applications

X-ray diffraction studies of 5-functionalized substituted 1,2,3,4-tetrahydropyrimidin-2-ones have revealed the molecular structures of compounds with potential medicinal applications. These studies help in understanding the conformational features and the impact of substituents on the molecule's behavior, which is vital for the design of new drugs (Gurskaya et al., 2003).

Novel Synthetic Pathways

Research has also focused on creating novel synthetic pathways for compounds with similar structures. For example, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the chemical versatility and potential for developing new pharmaceuticals or research chemicals (Sukach et al., 2015).

properties

IUPAC Name

5-acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQNEWHUHBLPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

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